molecular formula C18H21ClN6 B4520527 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4520527
M. Wt: 356.9 g/mol
InChI Key: DURLCWCLLCSOMS-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[4,3-b]pyridazine class, characterized by a fused triazole and pyridazine heterocyclic core. The structure includes a 3-chlorophenyl-substituted piperazine moiety at position 6 and an isopropyl group at position 3 (Figure 1). These substituents influence its physicochemical properties, binding affinity, and pharmacokinetic profile.

Properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6/c1-13(2)18-21-20-16-6-7-17(22-25(16)18)24-10-8-23(9-11-24)15-5-3-4-14(19)12-15/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURLCWCLLCSOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting with the preparation of the triazolopyridazine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in derivatives of the original compound.

Scientific Research Applications

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Triazolo[4,3-b]pyridazine derivatives are pharmacologically versatile. Key structural variations include:

Substituents on the pyridazine core (positions 3 and 6).

Piperazine ring substitutions (e.g., aryl, alkyl, sulfonyl groups).

Heterocyclic modifications (e.g., pyridine, thiadiazine fusion).

The table below compares the target compound with analogues reported in the literature:

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Key Findings Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazine Isopropyl 4-(3-Chlorophenyl)piperazin-1-yl High affinity for serotonin receptors; moderate logP (~3.2)
Trazodone Hydrochloride [1,2,4]triazolo[4,3-a]pyridin-3-one Propyl linker to piperazine 3-Chlorophenylpiperazine SSRI/SARI antidepressant; logP = 2.8; soluble in methanol (25 mg/mL)
TPA023 [1,2,4]triazolo[4,3-b]pyridazine 2-Fluorophenyl 6-(2-Ethyl-2H-1,2,4-triazol-3-ylmethoxy)-7-tert-butyl α2/α3-GABAA receptor agonist; nonsedating anxiolytic (ED50 = 0.3 mg/kg in rodents)
PDE4 Inhibitor 18 [1,2,4]triazolo[4,3-b]pyridazine 2,5-Dimethoxyphenyl 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4A IC50 = 0.7 nM; >1000-fold selectivity over other PDE isoforms
6-(1-Pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]triazolo[4,3-b]pyridazine Trifluoromethyl Pyrrolidinyl Enhanced metabolic stability (t1/2 > 6 h in human microsomes)

Structure-Activity Relationship (SAR) Trends

Position 3 Modifications :

  • Isopropyl (target compound): Balances lipophilicity and steric bulk, optimizing CNS penetration .
  • Trifluoromethyl (e.g., MLS000540528): Increases electronegativity, enhancing interactions with hydrophobic binding pockets .
  • 2-Fluorophenyl (TPA023): Improves selectivity for GABA receptor subtypes .

Position 6 Modifications: 3-Chlorophenylpiperazine (target compound vs. Trazodone): The pyridazine core in the target compound may confer different receptor binding kinetics compared to Trazodone’s pyridinone core . Sulfonylpiperazine (e.g., 3-cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}): Introduces hydrogen-bond acceptors, improving solubility and kinase inhibition .

Core Flexibility :

  • Fusion with thiadiazine (e.g., PDE4 inhibitors) broadens therapeutic applications (e.g., anti-inflammatory) but reduces CNS bioavailability .

Pharmacological and Pharmacokinetic Comparisons

  • Target Compound vs. Trazodone: Both share the 3-chlorophenylpiperazine moiety but differ in core structure. Trazodone’s pyridinone ring increases polarity (lower logP), favoring peripheral action, while the target compound’s pyridazine core may enhance CNS targeting .
  • Target Compound vs. TPA023 :
    • TPA023’s tert-butyl and triazolylmethoxy groups confer α2/α3-GABAA subtype selectivity, whereas the target compound’s isopropyl group lacks this specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

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